BenchChemオンラインストアへようこそ!

3-(5-Phenyl-1,3,4-oxadiazol-2-YL)benzoic acid

Lipophilicity Metabolic stability Oxadiazole isomerism

3-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzoic acid (CAS 3601-62-5, molecular formula C₁₅H₁₀N₂O₃, molecular weight 266.25 g/mol) is a heterocyclic building block belonging to the 1,3,4-oxadiazole class, featuring a meta-substituted benzoic acid moiety. It is structurally distinguished from its closest in-class analogues—the ortho (2-) and para (4-) regioisomers, as well as the 1,2,4-oxadiazole isomer—by the specific connectivity between the oxadiazole ring and the carboxyl group, which fundamentally governs its physicochemical fingerprint and, by extension, its suitability for distinct research and industrial applications.

Molecular Formula C15H10N2O3
Molecular Weight 266.25 g/mol
CAS No. 3601-62-5
Cat. No. B1323516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-Phenyl-1,3,4-oxadiazol-2-YL)benzoic acid
CAS3601-62-5
Molecular FormulaC15H10N2O3
Molecular Weight266.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN=C(O2)C3=CC(=CC=C3)C(=O)O
InChIInChI=1S/C15H10N2O3/c18-15(19)12-8-4-7-11(9-12)14-17-16-13(20-14)10-5-2-1-3-6-10/h1-9H,(H,18,19)
InChIKeyZMFBVMSFONVVMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzoic Acid (CAS 3601-62-5): Core Physicochemical and Structural Baseline for Procurement Selection


3-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzoic acid (CAS 3601-62-5, molecular formula C₁₅H₁₀N₂O₃, molecular weight 266.25 g/mol) is a heterocyclic building block belonging to the 1,3,4-oxadiazole class, featuring a meta-substituted benzoic acid moiety [1]. It is structurally distinguished from its closest in-class analogues—the ortho (2-) and para (4-) regioisomers, as well as the 1,2,4-oxadiazole isomer—by the specific connectivity between the oxadiazole ring and the carboxyl group, which fundamentally governs its physicochemical fingerprint and, by extension, its suitability for distinct research and industrial applications [2].

Procurement Risk Alert: Why 3-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzoic Acid Cannot Be Interchanged with Its Regioisomers or Isosteric Analogs


Substituting this compound with its ortho- or para-carboxylic acid regioisomers, or with the corresponding 1,2,4-oxadiazole isomer, introduces quantifiable divergence in lipophilicity, metabolic stability, and hydrogen-bonding geometry that can derail structure-activity relationships and invalidate comparative biological data. The 1,3,4-oxadiazole core delivers an order-of-magnitude lower log D (~1 log unit) relative to matched 1,2,4-oxadiazole pairs, and the meta-carboxyl orientation further refines the lipophilic profile relative to ortho and para congeners [1]. These are not academic nuances; they constitute clear differentiators for reproducible scientific selection [2].

Quantitative Differentiation Evidence: 3-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzoic Acid vs. Its Closest Structural Analogs


1,3,4-Oxadiazole vs. 1,2,4-Oxadiazole Core: ~1 Log Unit Lower Lipophilicity Confers Metabolic Stability Advantage

A systematic matched-pair analysis of the AstraZeneca compound collection demonstrated that 1,3,4-oxadiazole isomers consistently exhibit approximately one order of magnitude lower lipophilicity (Δ log D ~1 unit) compared to their 1,2,4-oxadiazole counterparts [1]. For 3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoic acid, the computed XLogP3-AA is 2.6 [2], which is consistent with the class-level trend. The same study reports that the lower lipophilicity of 1,3,4-oxadiazoles is accompanied by significantly improved metabolic stability, reduced hERG inhibition, and higher aqueous solubility relative to 1,2,4-oxadiazole matched pairs [1].

Lipophilicity Metabolic stability Oxadiazole isomerism hERG liability

Meta-Carboxyl Regioisomer Exhibits Significantly Lower Computed Lipophilicity Versus Ortho and Para Congeners

Among the three regioisomers, the meta-substituted 3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoic acid displays the lowest computed lipophilicity (XLogP3-AA = 2.6) [1]. The ortho isomer (CAS 56894-37-2) has a reported LogP of 3.10 , while the para isomer (CAS 85292-45-1) has reported LogP values ranging from 2.66 to 3.10 depending on the computational method [2]. This ~0.5 log unit difference between the meta and ortho isomers translates to an approximately 3-fold difference in partition coefficient, which can significantly impact membrane permeability, protein binding, and assay compatibility.

Lipophilicity Regioisomer comparison ortho effect LogP

Patent-Cited Utility as a Synthetic Intermediate for Nonsense Suppression Therapies Differentiates the Meta-Isomer from Ortho-Congeners Used Primarily as Plant Growth Regulators

U.S. Patent No. 9,611,230 B2 explicitly claims 1,3,4-oxadiazole benzoic acid compounds, including the meta-substituted 3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoic acid, for use in treating diseases associated with nonsense mutations via premature stop codon readthrough [1]. This therapeutic application context is distinct from the ortho-isomer (2-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoic acid), which has been primarily documented in the patent literature as a plant growth regulator and inhibitor of geotropic response in plants, with crystal structures solved in that agricultural context [2].

Nonsense suppression Premature stop codon Rare disease Patent

Meta-Carboxyl Substitution Provides Intermediate Hydrogen Bond Acceptor/Donor Geometry Distinct from Ortho and Para Orientations

The topological polar surface area (TPSA) of 3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoic acid has been computed as 76.2 Ų [1]. While the TPSA value is identical across the three regioisomers due to identical atom composition, the meta-carboxyl orientation places the hydrogen bond donor/acceptor at a 120° angle relative to the oxadiazole ring plane, as opposed to the 60° (ortho) or 180° (para) orientations [2]. This geometric distinction is critical for crystal engineering applications and for molecular recognition events where the angular presentation of the carboxyl group determines binding complementarity.

Hydrogen bonding Molecular recognition Crystal engineering Topological polar surface area

Optimal Application Scenarios for 3-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzoic Acid Based on Quantified Differentiation Evidence


Nonsense Suppression Drug Discovery: A Patent-Precedented 1,3,4-Oxadiazole Benzoic Acid Scaffold

3-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzoic acid serves as a key intermediate or scaffold for developing readthrough-inducing compounds that suppress premature termination codons. The compound is explicitly claimed within U.S. Patent 9,611,230 B2 for treating diseases associated with nonsense mutations [1]. The 1,3,4-oxadiazole core provides a measurable advantage over the 1,2,4-isomer—approximately one log unit lower lipophilicity—which correlates with improved metabolic stability and reduced hERG liability, both critical for chronic oral dosing in rare disease populations [2].

Medicinal Chemistry Lead Optimization: Lowest-Lipophilicity Regioisomer for Enhanced Aqueous Solubility

When designing compound libraries where minimal lipophilicity is desired to improve solubility and reduce metabolic clearance, the meta-substituted 3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoic acid (XLogP3 = 2.6) is the optimal choice among the three available regioisomers. The ortho isomer (LogP = 3.10) and para isomer (LogP = 2.66–3.10) are measurably more lipophilic [1][2]. This ~0.5 log unit difference can translate into significantly different ADME profiles in lead series comparisons [2].

Crystal Engineering and Supramolecular Assembly: Unique Angular Presentation of the Meta-Carboxyl Group

The meta orientation of the carboxyl group on 3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoic acid provides a ~120° angular presentation relative to the oxadiazole-phenyl molecular axis [1]. This geometry is distinct from the acute angle of the ortho isomer (solved crystal structure available) and the linear arrangement of the para isomer, making the meta isomer uniquely suited for designing coordination networks and hydrogen-bonded frameworks requiring non-linear carboxylate-metal binding vectors [2].

Comparative Isomer Studies and Structure-Activity Relationship (SAR) Investigations

For research programs systematically probing the effect of carboxyl group position on biological activity, procuring all three regioisomers is required, with the meta isomer serving as the essential middle comparator. The quantifiable lipophilicity gradient across the series (meta < para < ortho) provides a physico-chemical baseline against which biological readouts can be normalized, enabling rigorous deconvolution of positional effects from general lipophilicity-driven effects [1].

Quote Request

Request a Quote for 3-(5-Phenyl-1,3,4-oxadiazol-2-YL)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.